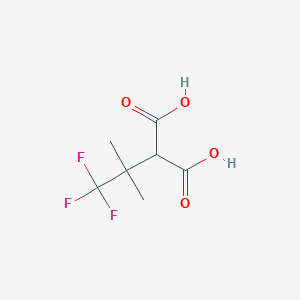
2-(1,1,1-trifluoro-2-methylpropan-2-yl)propanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,1,1-Trifluoro-2-methylpropan-2-yl)propanedioic acid (TFMPA) is an organic compound with a molecular formula of C4H6F3O4. It is a colorless, odorless, and water-soluble compound that is used in a variety of applications, from lab experiments to industrial processes. TFMPA has been found to have a wide range of biochemical and physiological effects, as well as a variety of potential applications in scientific research.
Scientific Research Applications
2-(1,1,1-trifluoro-2-methylpropan-2-yl)propanedioic acid has a variety of potential applications in scientific research, including in the fields of biochemistry, pharmacology, and medicine. It has been used to study the effects of chemical agents on cell membranes, as well as to study the effects of drugs on the human body. In addition, this compound has been used to study the effects of environmental pollutants on human health.
Mechanism of Action
2-(1,1,1-trifluoro-2-methylpropan-2-yl)propanedioic acid has been found to act as an inhibitor of the enzyme cyclooxygenase, which is responsible for the synthesis of prostaglandins. By inhibiting this enzyme, this compound can reduce the production of prostaglandins, which can lead to a variety of physiological effects, including anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects
This compound has been found to have anti-inflammatory and analgesic effects, as well as antipyretic and anti-platelet aggregation effects. It has also been found to have antioxidant and anti-cancer effects, as well as to have the potential to reduce the risk of cardiovascular disease.
Advantages and Limitations for Lab Experiments
2-(1,1,1-trifluoro-2-methylpropan-2-yl)propanedioic acid has a number of advantages when used in lab experiments, including its low toxicity, its water solubility, and its stability. However, it also has a number of limitations, including its low solubility in organic solvents, its instability in the presence of light, and its potential to cause skin irritation.
Future Directions
2-(1,1,1-trifluoro-2-methylpropan-2-yl)propanedioic acid has a variety of potential future directions, including further research into its effects on the human body, its potential uses in the treatment of various diseases, and its potential applications in the field of nanotechnology. It could also be used to study the effects of environmental pollutants on human health, as well as to study the effects of chemical agents on cell membranes. Additionally, this compound could be used as a tool to study the effects of drugs on the human body, as well as to develop new drugs and treatments.
Synthesis Methods
2-(1,1,1-trifluoro-2-methylpropan-2-yl)propanedioic acid can be synthesized through the reaction of 1,1,1-trifluoro-2-methylpropane with maleic anhydride. This reaction results in the formation of a cyclic intermediate, which then undergoes hydrolysis to form this compound. Other methods of synthesis include the reaction of trifluoromethanesulfonic anhydride with 1,1,1-trifluoro-2-methylpropane, and the reaction of trifluoromethanesulfonic acid with 1,1,1-trifluoro-2-methylpropane.
properties
IUPAC Name |
2-(1,1,1-trifluoro-2-methylpropan-2-yl)propanedioic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F3O4/c1-6(2,7(8,9)10)3(4(11)12)5(13)14/h3H,1-2H3,(H,11,12)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJYVYYSQHNASND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C(=O)O)C(=O)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



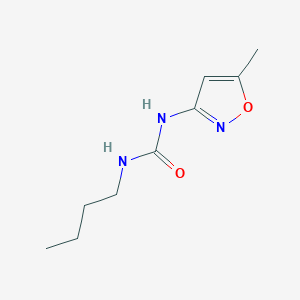
![5-chloro-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraene](/img/structure/B6612737.png)

![4'-Fluoro-2'-methyl[1,1'-biphenyl]-4-ol](/img/structure/B6612759.png)
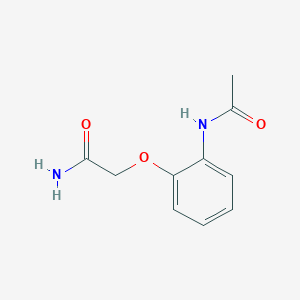

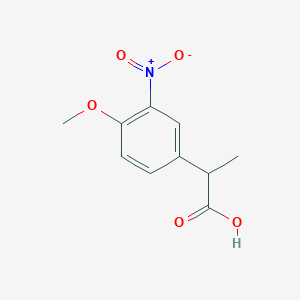
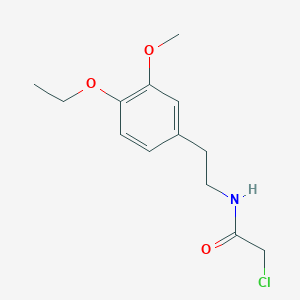
![4-{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}benzene-1-sulfonyl chloride](/img/structure/B6612792.png)
![2-amino-2-[4-(chloromethyl)phenyl]acetic acid hydrochloride](/img/structure/B6612802.png)
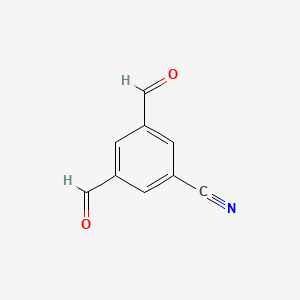
![1-(benzenesulfonyl)bicyclo[1.1.1]pentane](/img/structure/B6612812.png)